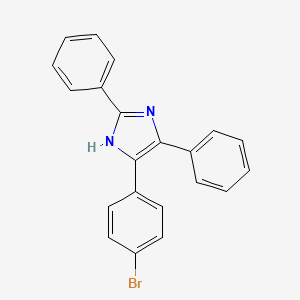
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine, also known as tBDMB, is a chemical compound that has gained attention in scientific research due to its potential applications as a selective agonist for the β3-adrenergic receptor. This receptor has been linked to various physiological processes, including thermogenesis, lipolysis, and glucose homeostasis.
Applications De Recherche Scientifique
TBDMB has been primarily studied for its potential as a selective agonist for the β3-adrenergic receptor. This receptor has been linked to various physiological processes, including thermogenesis, lipolysis, and glucose homeostasis. N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine has been shown to activate the β3-adrenergic receptor in a dose-dependent manner, leading to increased lipolysis and thermogenesis in adipose tissue.
Mécanisme D'action
The β3-adrenergic receptor is a G protein-coupled receptor that is primarily expressed in adipose tissue. When activated, it leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to increased energy expenditure and weight loss. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine is its selectivity for the β3-adrenergic receptor, which allows for the specific study of this receptor's physiological effects. However, one limitation is that it has only been studied in animal models and has not yet been tested in humans.
Orientations Futures
For N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine research include studying its effects on other physiological processes, such as cardiovascular function and bone metabolism. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent for obesity and type 2 diabetes.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine involves the reaction of tert-butylamine with 2,3-dimethylphenol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2,3-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-9-8-10-15(14(13)2)18-12-7-6-11-17-16(3,4)5/h8-10,17H,6-7,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWFXHRGENQBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5222307.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)
![4-(2-ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222333.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene](/img/structure/B5222339.png)

![1-[4-(2-chloro-4-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5222358.png)

![N-isopropyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5222373.png)
![5-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B5222378.png)
![N,N-diethyl-2-(4-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5222390.png)

![3-methoxy-N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-propanamine](/img/structure/B5222406.png)